3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carboxamide
Overview
Description
3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a dimethylamino group, two phenyl groups, and a carboxamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-diketone, followed by the introduction of the dimethylamino and carboxamide groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reaction time, to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and proliferation. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
3-Dimethylamino-1-arylpropenones: These compounds share the dimethylamino group and have been studied for their antimicrobial and dyeing properties.
Dimethylaminopropylamine: This compound is used in the preparation of surfactants and personal care products.
Dimethylaniline: Known for its use in the production of dyes and as a precursor to other organic compounds.
Uniqueness
3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carboxamide is unique due to its specific combination of functional groups and its pyrazole core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
3-(dimethylamino)-N,4-diphenylpyrazole-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-21(2)17-16(14-9-5-3-6-10-14)13-22(20-17)18(23)19-15-11-7-4-8-12-15/h3-13H,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUFCMBKHHQWSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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